molecular formula C₁₈H₁₈FNO₄ B1162193 Prasugrel Carboxyenone Impurity

Prasugrel Carboxyenone Impurity

Cat. No.: B1162193
M. Wt: 331.34
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Prasugrel Carboxyenone Impurity is a key chemical reference standard used in pharmaceutical research and development for the quality control of Prasugrel, a thienopyridine-class platelet inhibitor . Prasugrel itself is an active pharmaceutical ingredient (API) used to reduce thrombotic cardiovascular events in patients with Acute Coronary Syndrome (ACS) managed with percutaneous coronary intervention (PCI) . As a degradation product or process-related impurity, the Carboxyenone compound (Molecular Formula: C18H18FNO4, Molecular Weight: 331.34 g/mol) is critical for analytical method development, validation, and stability studies . Researchers use this impurity to monitor and control the quality of the Prasugrel drug substance and drug product, helping to ensure patient safety by understanding the stability profile of the API . Investigating such impurities is a fundamental part of complying with international regulatory guidelines for pharmaceutical development . This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C₁₈H₁₈FNO₄

Molecular Weight

331.34

Synonyms

(Z)-2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-oxopiperidin-3-ylidene)acetic Acid

Origin of Product

United States

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Prasugrel Carboxyenone Impurity

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are fundamental in separating the Prasugrel Carboxyenone Impurity from the main API and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust HPLC method is a critical first step for the accurate profiling of impurities in Prasugrel. researchgate.net Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for the separation of Prasugrel and its impurities. oup.comsphinxsai.com The primary goal during method development is to achieve a successful separation of the drug from its process-related impurities and any degradation products that may form. researchgate.netsphinxsai.com

Several systematic trials are often necessary to optimize chromatographic conditions. This includes testing different stationary phases, such as C8 and C18 columns, and various mobile phase compositions. sphinxsai.com For instance, a method was developed using a Gemini C18 column (250 x 4.6 mm, 5 µm particle size) with an isocratic mobile phase consisting of a mixture of 0.05M potassium dihydrogen orthophosphate buffer and a 10% v/v water in acetonitrile (B52724) mixture (30:70 ratio). sphinxsai.com Another successful separation was achieved on a Zorbax XDB C8 column (150 × 4.6 mm, 3.5µm) using a mobile phase of 0.05 M ammonium (B1175870) acetate (B1210297) (pH 4.5) and acetonitrile (40:60 v/v). researchgate.net

The optimization process also involves adjusting the flow rate and detection wavelength to ensure sharp, well-resolved peaks with minimal tailing. nih.gov For example, a flow rate of 1 ml/min and a detection wavelength of 210 nm have been found to be effective. nih.govjocpr.com The validation of the developed HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness. researchgate.netsphinxsai.com

Table 1: Exemplary HPLC Method Parameters for Prasugrel Impurity Analysis
ParameterCondition 1Condition 2
Stationary PhaseGemini C18 (250 x 4.6 mm, 5 µm) sphinxsai.comZorbax XDB C8 (150 × 4.6 mm, 3.5µm) researchgate.net
Mobile Phase0.05M KH2PO4 buffer and 10% v/v water in ACN (30:70) sphinxsai.com0.05 M Ammonium Acetate (pH 4.5) and ACN (40:60) researchgate.net
Flow Rate1.0 mL/min nih.gov1.0 ml/min researchgate.net
Detection Wavelength210 nm nih.govjocpr.com254 nm researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers a significant advancement over traditional HPLC, providing faster analysis times and superior resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase velocities without a loss of efficiency. researchgate.net

A stability-indicating UPLC assay method has been developed for Prasugrel and its degradation products, demonstrating the enhanced separation capabilities of this technique. researchgate.net The UPLC separation was successfully performed on an Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 150 mm) using an isocratic mobile phase of acetonitrile and water (80:20 v/v) at a flow rate of 0.1 mL/min. researchgate.net This method proved to be significantly more sensitive and efficient compared to a corresponding HPLC method. researchgate.net The use of UPLC is particularly advantageous for resolving closely eluting impurities and for high-throughput screening of multiple samples. nih.gov

Principles of Stationary Phase and Mobile Phase Selection for Carboxyenone Analysis

The selection of the stationary and mobile phases is a critical aspect of method development in liquid chromatography, as it governs the separation of analytes based on their physicochemical properties. kromasil.comkhanacademy.org

For the analysis of Prasugrel and its impurities, which are moderately polar compounds, reverse-phase chromatography is the most common approach. oup.comsphinxsai.com In this mode, the stationary phase is nonpolar, and the mobile phase is polar.

Stationary Phase Selection: The most widely used stationary phases are based on silica (B1680970) particles chemically bonded with alkyl chains, such as C18 (octadecyl) or C8 (octyl). sphinxsai.comresearchgate.net C18 columns are more hydrophobic and provide greater retention for nonpolar compounds, while C8 columns offer slightly less retention and can be advantageous for separating moderately polar compounds or when shorter analysis times are desired. The choice between C18 and C8 often depends on the specific impurity profile and the desired resolution. sphinxsai.com

Mobile Phase Selection: The mobile phase in reverse-phase chromatography typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.govnih.gov The strength of the mobile phase, and thus the retention of the analytes, is controlled by the proportion of the organic modifier. An increase in the organic solvent content decreases the polarity of the mobile phase, leading to a shorter retention time for nonpolar analytes. Buffers are incorporated into the mobile phase to control the pH, which is crucial for ionizable compounds like the this compound. sphinxsai.com The pH can influence the charge state of the analyte and, consequently, its retention behavior. For instance, using a phosphate (B84403) buffer at a specific pH can ensure consistent ionization and reproducible retention times. sphinxsai.comnih.gov

Spectroscopic and Mass Spectrometric Approaches for Impurity Characterization

While chromatographic techniques are excellent for separating impurities, spectroscopic and mass spectrometric methods are indispensable for their structural elucidation and trace-level quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. oup.comoup.com It is often used to definitively confirm the structure of isolated impurities. oup.com Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed for the complete structural assignment of the this compound. oup.com

For example, after isolating an unknown impurity in Prasugrel using semi-preparative HPLC, NMR spectroscopy was instrumental in its characterization. oup.comoup.com The analysis of the NMR spectra allows for the determination of the connectivity of atoms within the molecule, confirming the presence of the carboxyenone functional group and its position relative to the rest of the Prasugrel molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Trace Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. oup.comnih.gov This hyphenated technique is exceptionally well-suited for the identification and quantification of impurities, even at trace levels. nih.gov

In the context of Prasugrel impurity analysis, LC-MS/MS is used to obtain the mass-to-charge ratio (m/z) of the impurity, which provides its molecular weight. oup.com For instance, mass spectral data for a Prasugrel impurity showed a protonated molecular ion peak at m/z 705. oup.comresearchgate.net Further fragmentation of this parent ion in the mass spectrometer (MS/MS) generates a unique fragmentation pattern that serves as a fingerprint for the compound, aiding in its structural confirmation. nih.gov

Complementary Spectroscopic Techniques in Structural Confirmation

The definitive identification of this compound requires a multi-faceted analytical approach. While chromatographic techniques can isolate the impurity, spectroscopic methods are indispensable for elucidating its precise chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose. nih.govresearchgate.net In one instance, an unknown impurity in Prasugrel, designated as Impurity X, was successfully isolated using semi-preparative High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net Subsequent analysis by NMR and LC-MS was crucial in its characterization. nih.govresearchgate.net

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of the impurity. The molecular formula of this compound has been reported as C₁₈H₁₈FNO₄, with a corresponding molecular weight of 331.34. pharmaffiliates.com LC-MS analysis helps in confirming this molecular weight and provides insights into the structural fragments of the molecule, aiding in its identification. scispace.com

Analytical Method Validation for this compound in Accordance with Regulatory Principles

The validation of analytical methods used to quantify impurities is a critical requirement mandated by regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.netsphinxsai.comich.orgeuropa.eu This process ensures that the chosen method is reliable, reproducible, and fit for its intended purpose, which is the accurate measurement of this compound levels in the drug substance and product. scispace.comresearchgate.netsphinxsai.comeuropa.eusynzeal.com

The validation process encompasses several key parameters, which are discussed in the following subsections. These validation studies are typically performed using a reversed-phase high-performance liquid chromatography (RP-HPLC) method, which has been shown to be effective in separating Prasugrel from its related impurities. sphinxsai.com

Specificity and Selectivity Assessment

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. ich.org For this compound, this means the method must be able to distinguish and quantify it without interference from Prasugrel itself or other related substances. sphinxsai.com

To demonstrate specificity, forced degradation studies are often conducted. researchgate.netsphinxsai.com The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products. researchgate.netsphinxsai.com The analytical method must then demonstrate the ability to separate the peak corresponding to this compound from all other peaks generated during these stress tests. sphinxsai.comich.org Spiking the drug substance with known impurities and demonstrating their separation also establishes the specificity of the method. ich.org

Linearity, Range, and Accuracy Evaluation

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For this compound, linearity is typically established by preparing a series of solutions at different concentrations and analyzing them. A minimum of five concentrations is generally recommended to establish linearity. ich.org The correlation coefficient (r) of the calibration curve should be close to 1, indicating a strong linear relationship between concentration and response. researchgate.net Studies have reported correlation coefficients greater than 0.99 for the analysis of Prasugrel and its impurities. sphinxsai.comajrconline.org

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org This range is derived from the linearity studies and is crucial for the reliable quantification of the impurity. ich.org

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the impurity recovered by the analytical method is calculated. nih.gov For impurities, accuracy should be assessed across the specified range. ich.org Recovery values for Prasugrel and its impurities have been reported in the range of 99.48% to 101.2%. researchgate.netnih.govresearchgate.net

Validation Parameter Typical Acceptance Criteria Reported Findings for Prasugrel Impurity Analysis
Linearity (Correlation Coefficient) r > 0.99> 0.999 ajrconline.org
Accuracy (Recovery) 98.0% to 102.0%99.48% - 101.2% researchgate.netnih.govresearchgate.net

Precision, Detection Limit (DL), and Quantitation Limit (QL) Determination

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. nih.gov The precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. An RSD of less than 2% is often considered acceptable. nih.govresearchgate.net

The Detection Limit (DL) , also known as the Limit of Detection (LOD), is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It is often determined based on the signal-to-noise ratio, typically a ratio of 3:1. nih.gov

The Quantitation Limit (QL) , or Limit of Quantitation (LOQ), is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov A typical signal-to-noise ratio for establishing the QL is 10:1. nih.gov The QL is a critical parameter for impurity analysis as it defines the lower boundary for accurate measurement. For the analysis of Prasugrel, a DL of 0.25 μg/ml and a QL of 0.75 μg/ml have been reported for a specific HPLC method. nih.gov

Validation Parameter Typical Acceptance Criteria Reported Findings for Prasugrel Analysis
Precision (RSD) < 2%< 2% nih.govresearchgate.net
Detection Limit (DL/LOD) Signal-to-Noise Ratio ~3:10.25 μg/ml nih.gov
Quantitation Limit (QL/LOQ) Signal-to-Noise Ratio ~10:10.75 μg/ml nih.gov

Impurity Profiling, Control Strategies, and Stability Considerations for Prasugrel Carboxyenone Impurity

Comprehensive Impurity Profiling and Impurity Burden Assessment

Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in a drug substance and drug product. This process is fundamental to ensuring that the levels of these impurities are maintained below established safety thresholds.

Identification and Qualification of Related Substances in Prasugrel Drug Substance and Product

The manufacturing and storage of Prasugrel can lead to the formation of various related substances, which may include starting materials, by-products, intermediates, and degradation products. asianpubs.orgjpionline.org The Prasugrel Carboxyenone Impurity, chemically known as (Z)-2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-oxopiperidin-3-ylidene)acetic Acid, is one such potential impurity. pharmaffiliates.com

Identification of these substances is achieved through a variety of analytical techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed to separate the impurities from the main API. researchgate.netresearchgate.netnih.gov Subsequent characterization and structural elucidation are performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. asianpubs.orgnih.gov

During the development of Prasugrel, various process-related impurities have been identified and synthesized to confirm their structures, which is crucial for developing specific analytical methods and control strategies. asianpubs.org These impurities can arise from incomplete reactions, side reactions, or degradation. For instance, Desacetyl Prasugrel is a known impurity that can result from incomplete acetylation during synthesis or subsequent deacetylation. asianpubs.org Other identified impurities include positional isomers and byproducts from various stages of the manufacturing process. researchgate.net

The qualification of an impurity is the process of gathering and evaluating data to establish its biological safety at a specified level. pda.org This involves assessing the toxicological and pharmacological effects of the impurity. If an impurity is present at a level exceeding the qualification threshold, its safety must be justified. jpionline.org

Table 1: Selected Identified Impurities of Prasugrel

Impurity NameChemical NameCAS NumberMolecular FormulaMolecular Weight
This compound(Z)-2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-oxopiperidin-3-ylidene)acetic AcidN/AC₁₈H₁₈FNO₄331.34
Desacetyl Prasugrel (Impurity D)5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one150322-38-6C₁₈H₁₈FNO₂S331.41
Prasugrel EP Impurity E5-[(1RS)-5-chloro-1-(2-fluorophenyl)-2-oxopentyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (B1210297)1056459-37-0C₂₀H₂₁ClFNO₃S409.9
Prasugrel EP Impurity G (Diketone)1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione1391054-37-7C₁₁H₉FO₂192.19
Prasugrel Acetyl ImpurityN/A1443034-67-0C₁₈H₁₈FNO₃S347.4

Data sourced from multiple chemical and pharmaceutical suppliers. pharmaffiliates.com

Quantification and Reporting Thresholds for this compound

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines (specifically ICH Q3A for new drug substances and Q3B for new drug products) that establish thresholds for reporting, identifying, and qualifying impurities. jpionline.orgpda.orgfda.gov These thresholds are based on the maximum daily dose of the drug.

Reporting Threshold: The level at or above which an impurity must be reported in the drug substance specification. For a drug substance with a maximum daily dose of up to 2g, the reporting threshold is typically 0.05%. fda.govunr.edu.ar

Identification Threshold: The level at or above which an impurity must be structurally identified. For a drug with a maximum daily dose between 10 mg and 2 g, this threshold is 0.2% or a total daily intake (TDI) of 2 mg, whichever is lower. unr.edu.arikev.org

Qualification Threshold: The level at or above which an impurity's safety must be established through toxicological assessment. For a maximum daily dose between 100 mg and 2 g, this threshold is 0.2% or a TDI of 3 mg, whichever is lower. unr.edu.ar

Analytical procedures for quantifying impurities like this compound must be validated to prove they are suitable for their intended purpose, ensuring accuracy, precision, and sensitivity. fda.govnih.gov The quantitation limit of the analytical method should be at or below the reporting threshold. fda.gov Reverse-phase HPLC methods are frequently developed and validated for the quantitative determination of Prasugrel and its related substances. researchgate.netnih.govresearchgate.net

Table 2: General ICH Thresholds for Impurities in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 1 mg1.0% or 5 µg TDI1.0% or 5 µg TDI1.0% or 50 µg TDI
1 mg - 10 mg0.5% or 20 µg TDI0.5% or 20 µg TDI0.5% or 200 µg TDI
>10 mg - 2 g0.2% or 2 mg TDI0.2% or 2 mg TDI0.2% or 3 mg TDI
> 2 g0.10%0.10%0.15%

Source: Adapted from ICH Q3B(R2) Guidelines. unr.edu.arikev.org Note: TDI refers to Total Daily Intake. The lower value is typically applied.

Process Analytical Technology (PAT) and In-Process Control for Impurity Management

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.comwikipedia.org The goal of PAT is to ensure final product quality by building it into the process from the start, consistent with the Quality by Design (QbD) paradigm. bruker.comhamiltoncompany.com

For managing impurities like this compound, PAT involves:

Real-time Monitoring: Utilizing in-line or on-line analytical tools (e.g., spectroscopy, chromatography) to monitor Critical Process Parameters (CPPs) that influence impurity formation. mt.comnih.gov

Process Understanding: Gaining a deep understanding of how process variables affect the generation of impurities. This allows for the establishment of a design space where the process consistently produces a product meeting quality attributes. hamiltoncompany.com

Feedback and Control: Implementing automated control strategies that adjust CPPs in real-time based on the monitoring data, preventing deviations that could lead to increased impurity levels. nih.gov

By implementing PAT, manufacturers can move from reliance on end-product testing to a more proactive approach of continuous process verification, enhancing process robustness and minimizing the formation of impurities. nih.gov

Mitigation and Control Strategies for this compound Formation

Controlling the formation of this compound and other related substances requires a multi-faceted approach, focusing on the synthesis route, manufacturing process conditions, and the quality of starting materials.

Optimization of Synthesis Routes and Manufacturing Processes

The synthesis of Prasugrel involves several chemical steps where impurities can be introduced or formed. asianpubs.orgchemicalbook.com Optimization of these steps is crucial for impurity control. Key strategies include:

Reaction Condition Control: Adjusting parameters such as temperature, reaction time, pH, and solvent choice can significantly impact the impurity profile. For example, controlling the reaction temperature during certain steps of Prasugrel synthesis has been shown to reduce the formation of specific by-products. google.com

Reagent Selection: The choice of reagents, such as the brominating agent or acylating agent, can influence the types and levels of impurities generated. googleapis.com

Purification Techniques: Developing effective purification steps, such as crystallization or chromatography, is essential to remove impurities from the final API. asianpubs.orggoogle.comgoogle.com Optimizing the crystallization solvent and conditions can enhance purity and yield. googleapis.com

Several improved synthesis processes for Prasugrel have been developed with the explicit goal of increasing purity and yield while reducing the need for complex purification methods like column chromatography. google.comsmmu.edu.cn

Control of Raw Material Purity and Intermediate Specifications

The quality of the starting materials and intermediates is a foundational element in controlling impurities in the final API. Impurities present in raw materials can be carried through the synthesis and contaminate the final product. google.com

Starting Material Specifications: Strict specifications for key starting materials, such as 2-(2-fluorophenyl)acetic acid and 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride, are necessary. asianpubs.orggoogle.comenvironmentclearance.nic.in This includes setting limits for known and potential impurities within these materials.

Intermediate Control: Monitoring and controlling the purity of key intermediates is also critical. For instance, the condensation of α-cyclopropylcarbonyl-2-fluorobenzyl bromide with 2-oxo-2,4,5,6,7,7a-hexahydro-thieno[3,2-c]pyridine hydrochloride is a key step where impurity formation must be controlled. smmu.edu.cn Establishing in-process controls and specifications for intermediates ensures that the material proceeding to the next step is of adequate quality, preventing the downstream formation of related substances. asianpubs.org

By implementing rigorous controls on raw materials and intermediates, manufacturers can significantly reduce the impurity burden in the final Prasugrel API, ensuring a consistently high-quality and safe product. google.com

Formulation Development Approaches to Minimize Impurity Generation

The generation of this compound and other degradation products is highly influenced by the formulation composition and manufacturing process. Prasugrel is sensitive to hydrolysis and oxidation. nih.govnih.gov The Carboxyenone impurity, in particular, can form from the further hydrolysis of an intermediate known as HYTP-S, which is generated through oxidative pathways. sci-hub.se Therefore, formulation development efforts are centered on mitigating these degradation pathways.

Excipient Compatibility:

A crucial step in formulation development is screening for excipient compatibility to prevent potential chemical interactions that could degrade the active pharmaceutical ingredient (API). nih.govresearchgate.net For Prasugrel, this is particularly important. Studies have shown that certain excipients can promote degradation. For instance, one study identified a degradant formed upon neutral hydrolysis of Prasugrel in the presence of magnesium stearate, suggesting that alternative lubricants should be considered to avoid its formation. researchgate.net The presence of reactive impurities, such as formic acid, in common excipients can also lead to the formation of new degradation products. researchgate.net Therefore, careful selection and qualification of excipients, including testing for reactive impurities, are paramount.

Influence of Manufacturing Process and Moisture:

Prasugrel's susceptibility to hydrolysis means that exposure to moisture during manufacturing and storage must be strictly controlled. sci-hub.se The choice between wet granulation and dry granulation or direct compression can significantly impact the stability of the final product. Wet granulation, which involves the use of water or other solvents, may increase the risk of hydrolysis-related impurity formation.

Water plays a significant role in drug degradation by promoting degradation kinetics. nih.gov Therefore, minimizing water content in the formulation and using manufacturing processes that limit moisture exposure are key strategies. Furthermore, appropriate packaging, such as blisters with high moisture barrier properties, is essential to protect the drug product throughout its shelf life.

Control of pH and Oxidation:

A comprehensive approach that considers the interplay between excipients, manufacturing stress, and environmental factors like moisture is necessary to develop a stable Prasugrel formulation with minimal levels of the Carboxyenone impurity.

Stability-Indicating Analytical Methods for Prasugrel Drug Substance and its Degradation Products

To ensure the quality and stability of Prasugrel drug substance and its formulated products, robust stability-indicating analytical methods are required. These methods must be able to separate and accurately quantify Prasugrel from its various degradation products, including this compound. nih.govmdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose. researchgate.netresearchgate.net

Method Development and Validation:

The development of a stability-indicating method involves a systematic process of selecting the appropriate column, mobile phase, and detection parameters to achieve adequate separation of all relevant peaks. nih.gov Researchers have explored various stationary phases like C8 and C18 columns and different mobile phase compositions, often consisting of a buffer (e.g., ammonium (B1175870) acetate, potassium phosphate) and an organic modifier like acetonitrile (B52724). researchgate.netnih.govresearchgate.netresearchgate.net

Forced degradation studies are a cornerstone of method validation, as mandated by ICH guidelines. sci-hub.senih.gov In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. nih.govnih.gov The analytical method must then demonstrate its ability to resolve the Prasugrel peak from all the degradant peaks, thus proving its specificity. nih.govmdpi.com Peak purity analysis using a photodiode array (PDA) detector is often used to confirm that the analyte peak is homogeneous and free from co-eluting impurities. nih.govnih.gov

Validation of the method also includes demonstrating its linearity, accuracy, precision, and robustness. nih.govnih.gov

Forced Degradation Findings:

Forced degradation studies on Prasugrel have revealed its lability under hydrolytic (acidic, basic, neutral) and oxidative conditions, while it shows more stability against thermal and photolytic stress. nih.govresearchgate.net These studies have led to the identification and characterization of numerous degradation products. nih.govsci-hub.se The this compound has been observed in studies investigating the degradation of Prasugrel in a water/acetonitrile solution. sci-hub.se

The table below summarizes typical results from a forced degradation study, illustrating the conditions used and the extent of degradation observed.

Stress ConditionReagent/ConditionObservation
Acid Hydrolysis 0.1N HClModerate to significant degradation. sci-hub.senih.gov
Base Hydrolysis 0.1N NaOHVery rapid and significant degradation. sci-hub.se
Neutral Hydrolysis Water at 40°CSignificant degradation observed after 16 hours. sci-hub.se
Oxidative Hydrogen PeroxideSignificant degradation. sci-hub.senih.gov
Thermal Dry HeatGenerally stable under moderate conditions. researchgate.net
Photolytic UV/Fluorescent LightGenerally stable. researchgate.net

Chromatographic Systems:

Various HPLC and UPLC systems have been successfully developed and validated for the analysis of Prasugrel and its impurities. The choice of system often depends on the specific requirements for sensitivity and resolution.

The following table provides an example of a validated HPLC method for Prasugrel and its degradation products.

ParameterConditionReference
Column Zorbax XDB C8 (150 x 4.6 mm, 3.5µm) nih.govmdpi.comnih.gov
Mobile Phase 0.05 M Ammonium Acetate (pH 4.5) : Acetonitrile (40:60 v/v) nih.govmdpi.comnih.gov
Flow Rate 1.0 mL/min nih.govmdpi.comnih.gov
Detection 254 nm (PDA) nih.govmdpi.comnih.gov
Column Temperature 30°C nih.govmdpi.comnih.gov

These validated, stability-indicating methods are crucial for routine quality control of Prasugrel and for stability studies to establish the shelf-life of the drug product. nih.gov They ensure that any increase in impurities, such as the this compound, is detected and monitored effectively.

Regulatory Frameworks and Quality Management for Pharmaceutical Impurities

International Harmonization Guidelines for Pharmaceutical Impurities

The ICH has produced several key documents that specifically address the control of impurities in new drug substances and products. These guidelines provide a scientific and risk-based approach to the identification, qualification, and control of impurities.

ICH Q3A (Impurities in New Drug Substances): Principles and Application

The ICH Q3A guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. tuwien.ac.at It applies to new drug substances that have not been previously registered in a region or member state. tuwien.ac.at The guideline classifies impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. youtube.comjpionline.org

Organic Impurities: These can arise during the manufacturing process and storage of the new drug substance. jpionline.org They can be starting materials, by-products, intermediates, degradation products, reagents, ligands, or catalysts. jpionline.org

Inorganic Impurities: These are typically derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or other residual metals and inorganic salts. jpionline.org Their inclusion in the new drug substance specification should be based on pharmacopoeial standards or known safety data. tuwien.ac.at

Residual Solvents: These are organic volatile chemicals used in the manufacturing of the drug substance. Their control is addressed in a separate ICH guideline, Q3C. tuwien.ac.at

ICH Q3A establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. youtube.comich.org These thresholds are crucial for regulatory submissions and ensuring patient safety. youtube.com

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day (whichever is lower)0.15% or 1.0 mg per day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Table 1: ICH Q3A Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances

The guideline outlines a decision tree to guide the assessment of impurities. youtube.com If an impurity level exceeds the identification threshold, its structure must be determined. ich.org If it surpasses the qualification threshold, its biological safety must be established through adequate testing or by providing a rationale that includes safety considerations. tuwien.ac.atich.org

ICH Q3B (Impurities in New Drug Products): Scope and Requirements

Complementing ICH Q3A, the ICH Q3B guideline focuses on impurities in new drug products. fda.gov It specifically addresses degradation products of the drug substance and reaction products of the drug substance with excipients or the immediate container closure system. ich.org This guideline is applicable to new drug products derived from chemically synthesized new drug substances and is crucial for ensuring the quality and safety of the final pharmaceutical product. youtube.comeuropa.eu

The scope of ICH Q3B generally excludes impurities present in the new drug substance unless they are also degradation products. ich.org It also does not apply to biological products, peptides, radiopharmaceuticals, or herbal drugs. youtube.com The guideline emphasizes the importance of identifying degradation pathways and summarizing the results from manufacturing and stability studies. youtube.comich.org

Similar to ICH Q3A, ICH Q3B establishes thresholds for reporting, identification, and qualification of degradation products in new drug products. youtube.com

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 10 mg0.2%0.5%1.0%
10 mg - 100 mg0.2%0.5%0.5%
> 100 mg - 2 g0.1%0.2%0.2%
> 2 g0.1%0.1%0.15%

Table 2: ICH Q3B Thresholds for Reporting, Identification, and Qualification of Degradation Products in New Drug Products

A key requirement is that analytical procedures used to detect degradation products must be validated in accordance with ICH Q2 guidelines. youtube.com Regulatory filings must include detailed data on degradation products for all relevant batches, including clinical safety and stability batches. youtube.com

ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients): Impurity Control within GMP

The ICH Q7 guideline outlines Good Manufacturing Practices (GMP) for Active Pharmaceutical Ingredients (APIs). qualio.comeuropa.eu It provides a comprehensive framework for ensuring that APIs meet the quality and purity characteristics they are intended to possess. qualio.comich.org A fundamental aspect of ICH Q7 is the control of impurities throughout the manufacturing process. ich.org

The guideline emphasizes the need for a robust quality management system that includes organizational structure, procedures, processes, and resources to ensure API quality. fda.gov Key principles of ICH Q7 related to impurity control include:

Process Controls: Manufacturers are expected to have appropriate controls in place for all stages of API production, from the receipt of materials to the final packaging and distribution. ich.org This includes defining and documenting all quality-related activities. fda.gov

Validation: Manufacturing processes should be validated to ensure they consistently produce an API of the desired quality, including the control of impurities. europa.eu

Change Control: Any changes to the manufacturing process, including changes in the source of starting materials, must be evaluated for their potential impact on the quality of the API, which includes the impurity profile. europa.eu

Laboratory Controls: This includes the establishment of specifications for intermediates and the API, which will include limits for impurities. ich.org

ICH Q7 works in conjunction with other ICH quality guidelines, such as Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System), to provide a holistic approach to quality management. europa.eu

ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities): Risk Assessment and Control Principles

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.orgfda.gov These impurities, even at very low levels, have the potential to directly cause DNA damage, which can lead to mutations and potentially cancer. triphasepharmasolutions.com

The guideline emphasizes a risk-based approach that considers both safety and quality risk management. europa.eufda.gov Key principles of ICH M7 include:

Impurity Assessment: A systematic assessment of actual and potential impurities that are likely to arise during the synthesis, storage, and manufacturing of the drug substance and product is required. ich.orgfda.gov

Hazard Assessment: Impurities are evaluated for their mutagenic potential. This often involves computational toxicology assessments and, if necessary, experimental testing, such as the bacterial reverse mutation (Ames) assay.

Risk Characterization: Based on the hazard assessment, the risk to patients is characterized. For mutagenic impurities, the concept of a Threshold of Toxicological Concern (TTC) is often applied. The TTC is a level of exposure that is considered to pose a negligible carcinogenic risk. For most pharmaceuticals, a TTC of 1.5 µ g/day is acceptable for the duration of treatment.

Control Strategies: Based on the risk assessment, appropriate control strategies are developed. These can range from ensuring the impurity is below the TTC to implementing process changes to reduce its level. For known mutagenic carcinogens, a compound-specific acceptable intake may be calculated based on carcinogenicity data. fda.gov

The scope of ICH M7 applies to new drug substances and products during their clinical development and subsequent marketing applications. ich.org It provides a practical framework for the identification, categorization, qualification, and control of mutagenic impurities. ich.org

Pharmaceutical Quality Systems and Impurity Life Cycle Management

A robust Pharmaceutical Quality System (PQS), as outlined in ICH Q10, is essential for managing impurities throughout the entire lifecycle of a pharmaceutical product. complisolutions.comispe.org A PQS provides a structured framework for managing all activities that impact product quality, from development and manufacturing to post-market surveillance. qualityfwd.com

The lifecycle management of impurities involves a continuous process of:

Identification and Characterization: Identifying potential and actual impurities early in the development process.

Risk Assessment: Evaluating the potential impact of impurities on the safety and efficacy of the product.

Control Strategy Development: Establishing appropriate controls to ensure that impurities are maintained at or below acceptable levels. This includes setting specifications for raw materials, intermediates, and the final product.

Monitoring and Review: Continuously monitoring the impurity profile of the product throughout its lifecycle and making adjustments to the control strategy as needed. This includes stability studies to monitor for the formation of degradation products over time. pharmaffiliates.com

The integration of quality management systems with manufacturing execution systems (MES) and other digital tools can enhance transparency and traceability throughout the product lifecycle, facilitating more effective impurity management. qualityfwd.com

Best Practices in Impurity Reference Standard Preparation and Characterization

Impurity reference standards are critical for the accurate identification and quantification of impurities in pharmaceutical products. pharmaffiliates.comlabinsights.nl The quality of these standards directly impacts the reliability of analytical data and, consequently, the safety and quality of the final drug product.

Best practices for the preparation and characterization of impurity reference standards include:

Purity: Reference standards should be of the highest possible purity. nih.govcerilliant.com The purity of the standard is crucial for accurate quantitative analysis. labinsights.nl

Thorough Characterization: The identity and structure of the reference standard must be unequivocally confirmed using a combination of analytical techniques, such as:

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H-NMR)

Mass Spectrometry (MS)

Infrared (IR) spectroscopy

Elemental Analysis (CHN) amazonaws.com

Accurate Quantification: For quantitative use, the assay of the reference standard must be accurately determined. This is often done using a mass balance approach, which accounts for water content (determined by Karl Fischer titration), residual solvents, and non-volatile inorganic impurities. amazonaws.com

Certificate of Analysis (CoA): A comprehensive Certificate of Analysis should accompany the reference standard, providing information on its identity, purity, assay, storage conditions, and retest date. nih.gov

Proper Storage and Handling: Reference standards must be stored under appropriate conditions to ensure their stability and prevent degradation. nih.gov

Periodic Re-evaluation: The stability of reference standards should be monitored over time, and they should be re-qualified at appropriate intervals to ensure they remain suitable for their intended use. mriglobal.org

The level of characterization required for a reference standard depends on its intended use. A standard used for qualitative identification may not require as extensive characterization as one used for quantitative analysis. amazonaws.commriglobal.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for separating Prasugrel Carboxyenone Impurity from the parent drug?

  • Methodological Answer : Chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose or amylose) are effective for enantiomeric separation. High-performance liquid chromatography (HPLC) with UV detection at 220 nm in 0.01 M HCl is validated for quantification . Adjusting mobile phase composition (e.g., acetonitrile-to-buffer ratio) enhances resolution.

Q. How can this compound be synthesized for reference standards?

  • Methodological Answer : Controlled synthesis involves monitoring fluorination steps to avoid defluorination byproducts. Patent US20130345428A1 outlines a pathway using selective oxidation of intermediate thiol groups, followed by carboxyenone formation under inert conditions . Purification via column chromatography with silica gel (hexane:ethyl acetate gradients) ensures ≥95% purity .

Q. What structural characterization techniques are essential for confirming this compound identity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves stereochemistry, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Complementary data from infrared (IR) spectroscopy and X-ray diffraction validate crystalline forms .

Q. How does the presence of Carboxyenone Impurity affect Prasugrel’s pharmacokinetic profile?

  • Methodological Answer : In vitro studies using human liver microsomes show that Carboxyenone Impurity inhibits CYP2B6 and CYP3A4 enzymes, delaying conversion of Prasugrel to its active metabolite. Dose-dependent platelet aggregation assays (20 μM ADP stimulation) quantify functional impact .

Advanced Research Questions

Q. What strategies resolve contradictions in clinical trial data on Prasugrel impurities’ safety?

  • Methodological Answer : Meta-analyses of trials like ISAR-REACT 5 and PRAGUE-18 require adjustment for confounders (e.g., patient age, dosing regimens). Bayesian hierarchical models account for heterogeneity in bleeding risk (BARC criteria) and efficacy endpoints (e.g., non-fatal MI rates) . Sensitivity analyses exclude studies with high clopidogrel crossover rates to isolate impurity effects .

Q. How can Carboxyenone Impurity’s genotoxic potential be assessed during drug development?

  • Methodological Answer : Ames tests (OECD 471) and in vitro micronucleus assays (OECD 487) evaluate mutagenicity. LC-MS/MS methods with a limit of quantification (LOQ) ≤ 0.1% w/w ensure trace impurity detection. Stability studies under accelerated conditions (40°C/75% RH) monitor degradation pathways .

Q. What environmental risks are associated with Carboxyenone Impurity in wastewater?

  • Methodological Answer : Environmental risk assessment (ERA) models calculate predicted environmental concentration (PEC) using log Kow (measured <4 at pH 7) and degradation half-life (t₁/₂ < 30 days). Chronic toxicity thresholds (e.g., NOEC = 190 μg/L for Pimephales promelas) determine PNEC ratios. PEC/PNEC < 0.1 indicates negligible risk .

Q. How do structural analogs of Carboxyenone Impurity influence Prasugrel’s antiplatelet activity?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) map impurity interactions with the P2Y12 receptor’s ADP-binding site. Competitive inhibition assays using ³H-2MeSADP quantify binding affinity (IC₅₀ values). Impurities with >10% receptor occupancy reduce Prasugrel’s efficacy by ≥15% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.